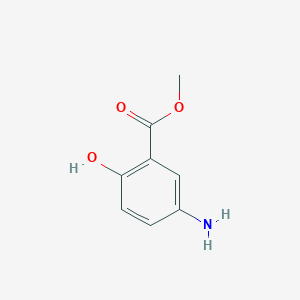

Methyl 5-amino-2-hydroxybenzoate

Overview

Description

Methyl 5-amino-2-hydroxybenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. These derivatives are often used in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The compound itself contains an amino group and a hydroxyl group, which are substituents on the benzoic acid ring, and a methyl ester group.

Synthesis Analysis

The synthesis of compounds related to methyl 5-amino-2-hydroxybenzoate can involve multiple steps, including methylation, nitration, esterification, and reduction. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, starts with 4-amino-2-hydroxybenzoic acid and involves methylation with dimethyl sulfate, followed by a series of reactions including thiocyanation, ethylation, and oxidation to yield the final product . Similarly, methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid . These methods demonstrate the versatility in the synthesis of benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-amino-2-hydroxybenzoate is often planar, as seen in the case of 2-amino-5-methylpyridinium 2-hydroxybenzoate. This compound features a planar protonated cation and an anion stabilized by an intramolecular hydrogen bond forming an S(6) ring motif . The planarity and hydrogen bonding are crucial for the stability and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. For example, the benzotriazole moiety in 2-amino-5-(benzotriazolylmethyl)pyridines can be displaced by various nucleophiles, such as alkyl and aryl anions derived from Grignard reagents, or by alkoxide and thioalkoxide anions . Additionally, the presence of amino and hydroxyl groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds, which can affect the reactivity and crystal packing of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-amino-2-hydroxybenzoate derivatives are characterized by their intermolecular interactions, such as hydrogen bonding, which can be analyzed using techniques like Hirshfeld surface analysis. For instance, methyl 4-hydroxybenzoate forms a 3D framework through extensive hydrogen bonding, and computational calculations can correlate with experimental data to provide insights into the molecule's properties . The presence of substituents like amino, hydroxyl, and ester groups can significantly influence properties such as solubility, melting point, and reactivity.

Scientific Research Applications

1. Computational Investigations and Hirshfeld Surface Analysis

- Application Summary: The compound is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol. Its molecular structure is determined by single crystal X-ray diffraction . It’s used in computational investigations, Hirshfeld surface analysis, interaction energy calculations, and energy framework crystal structure .

- Methods of Application: The compound crystallizes in the orthorhombic space group P212121 with a = 4.973(2) Å, b = 10.923(5) Å, c = 14.074(6) Å, Z = 4 and V = 764.4(6) Å3 . DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .

- Results or Outcomes: The orientation and nature of substituents on benzene favors the formation of a stable six-membered ring via hydrogen bonding which plays a key role in the properties of the investigated compound . The natural bond orbital (NBO) population analysis demonstrates that the hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the l p O → σ * (N–H) 1,6-remote interaction, is responsible for the preferred conformation . The molecular electrostatic potential (MEP) surface shows the electrical neutrality in the molecule .

2. Use in Organic Synthesis

- Application Summary: “Methyl 5-amino-2-hydroxybenzoate” is used as a building block in organic synthesis .

- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis pathway being pursued. Typically, it might be used in reactions with other organic compounds under controlled conditions to form larger, more complex molecules .

- Results or Outcomes: The outcomes of these synthesis reactions can also vary widely, resulting in a range of different organic compounds. The success of the synthesis can be measured by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

3. Use as a Building Block

- Application Summary: “Methyl 5-amino-2-hydroxybenzoate” is used as a building block in organic synthesis .

- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis pathway being pursued. Typically, it might be used in reactions with other organic compounds under controlled conditions to form larger, more complex molecules .

- Results or Outcomes: The outcomes of these synthesis reactions can also vary widely, resulting in a range of different organic compounds. The success of the synthesis can be measured by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Safety And Hazards

properties

IUPAC Name |

methyl 5-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUHMQZOATZRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195416 | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-hydroxybenzoate | |

CAS RN |

42753-75-3 | |

| Record name | Methyl 5-amino-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminosalicylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

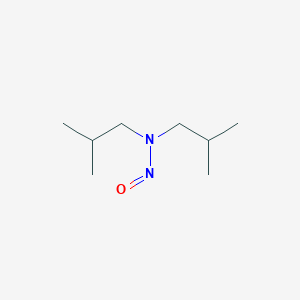

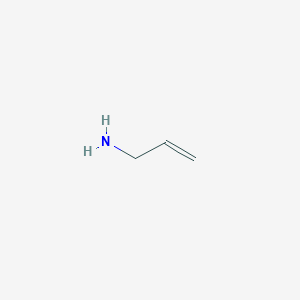

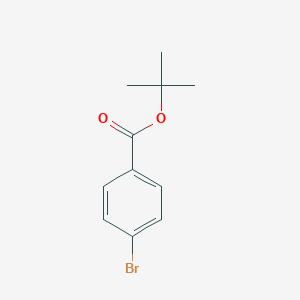

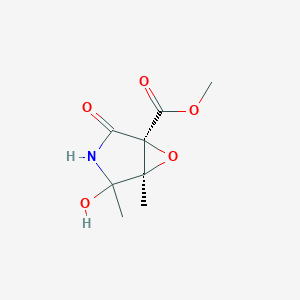

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)